molecular formula C25H15BrN2O4 B4619641 5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4619641
M. Wt: 487.3 g/mol
InChI Key: GQGODDFGFACUIM-ZHZULCJRSA-N
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Description

5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C25H15BrN2O4 and its molecular weight is 487.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.02152 g/mol and the complexity rating of the compound is 791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methods : The synthesis of similar compounds involves reactions that yield various heterocyclic compounds with potential applications in pharmaceuticals and materials science. For instance, a study by Starshikov and Pozharskii (1973) details the synthesis of 2-(5-halogeno-2-furyl)-2,3-dihydroperimidines through boiling naphthylene-1,8-diamine with 5-halogeno- and 5-nitrofurfural, demonstrating a method that could be applied or adapted for the synthesis of similar complex molecules (Starshikov & Pozharskii, 1973).

  • Reactivity and Applications : The development of novel pyrimidine derivatives, as explored by Al-Issa (2012), showcases the potential for creating molecules with varied biological activities. The study outlines reactions leading to new pyridine and fused pyridine derivatives, which could suggest methodologies for the functionalization or modification of the target compound for specific applications (Al-Issa, 2012).

Potential Applications in Medicinal Chemistry

  • Inhibitory Activities : Research into compounds with structural similarities has shown various biological activities, including inhibition of specific enzymes. For example, Goudgaon et al. (1993) studied phenylselenenyl- and phenylthio-substituted pyrimidines for their inhibitory effects on enzymes like dihydrouracil dehydrogenase and uridine phosphorylase, highlighting the potential of structurally related compounds in therapeutic applications (Goudgaon et al., 1993).

  • Antiviral Properties : Similarly, Hocková et al. (2003) synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating antiviral activities. This underscores the potential utility of structurally related compounds in developing new antiviral agents (Hocková et al., 2003).

Advanced Materials Applications

  • Polymeric Materials : The research on fluorinated polyimides, as detailed by Hsiao, Yang, and Huang (2004), illustrates how complex heterocyclic compounds contribute to the development of materials with exceptional properties, such as high thermal stability and specific electronic features. This area could be relevant for exploring applications of the target compound in materials science (Hsiao, Yang, & Huang, 2004).

Properties

IUPAC Name

(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15BrN2O4/c26-17-10-8-16(9-11-17)22-13-12-18(32-22)14-20-23(29)27-25(31)28(24(20)30)21-7-3-5-15-4-1-2-6-19(15)21/h1-14H,(H,27,29,31)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGODDFGFACUIM-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Br)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)Br)/C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
Reactant of Route 3
5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
5-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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